

A Comparative Guide to the Photophysical Properties of Tetraphenylethene (TPE) Derivatives

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Compound of Interest

Compound Name: 1,1,2,2-Tetrakis(4-bromophenyl)ethene

Cat. No.: B1631156

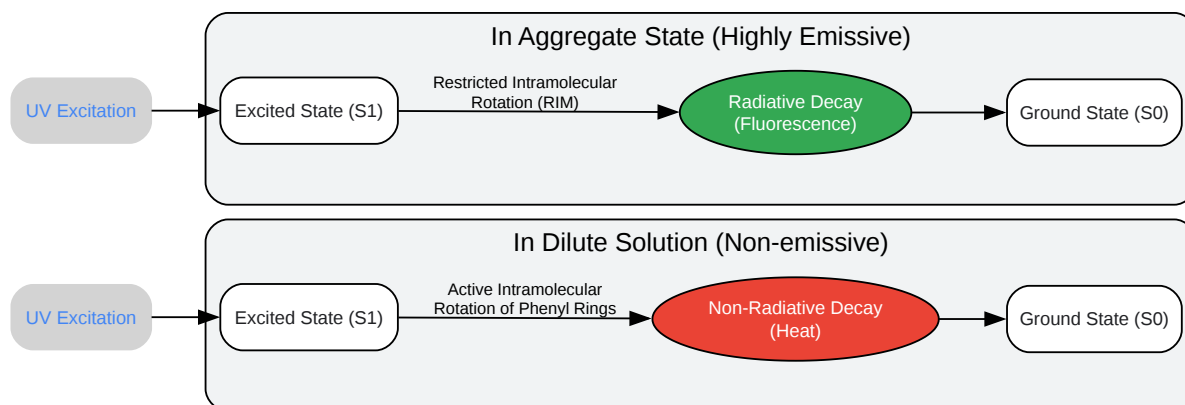
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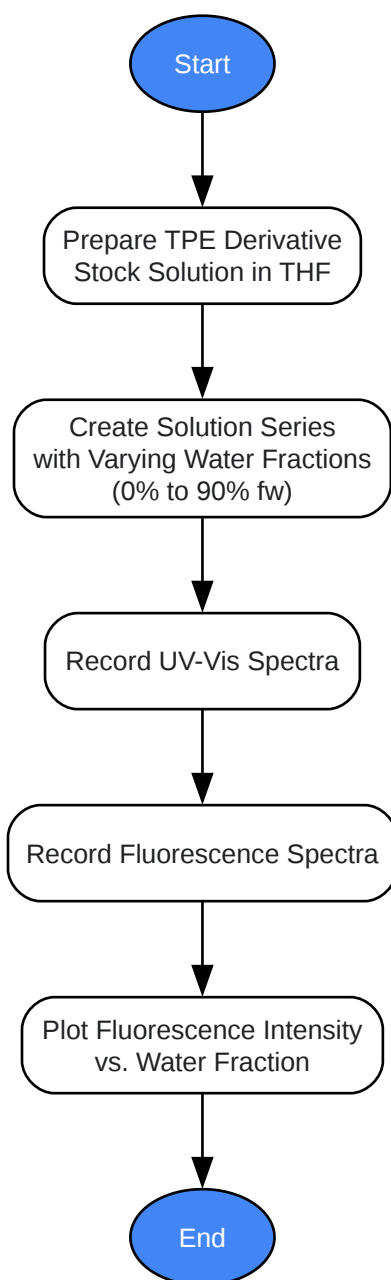
For researchers, scientists, and professionals in drug development, the rational design of fluorescent probes and materials is paramount. Tetraphenylethene (TPE) and its derivatives have emerged as a revolutionary class of fluorophores due to their unique photophysical behavior known as Aggregation-Induced Emission (AIE). Unlike traditional dyes that suffer from Aggregation-Caused Quenching (ACQ), TPE-based luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation.^{[1][2]} This guide provides an in-depth comparison of the photophysical properties of different TPE derivatives, supported by experimental data and methodologies, to aid in the selection and design of AIEgens for specific applications.

The Core Principle: Aggregation-Induced Emission (AIE)

The AIE phenomenon is primarily attributed to the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR) and vibrations (RIV). In a dilute solution, the phenyl rings of TPE derivatives undergo active rotation, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence.^[3] However, in an aggregated state or a viscous medium, these intramolecular rotations are physically constrained. This blockage of non-radiative decay channels opens up the radiative pathway, leading to a significant enhancement in fluorescence emission.^{[1][3]}

The propeller-like, non-planar structure of TPE is crucial to this effect. It prevents strong intermolecular π – π stacking in the aggregated state, which is a common cause of fluorescence quenching in planar aromatic dyes.^[4]





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